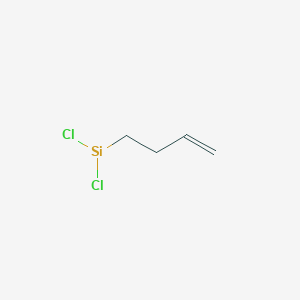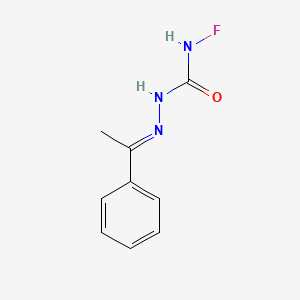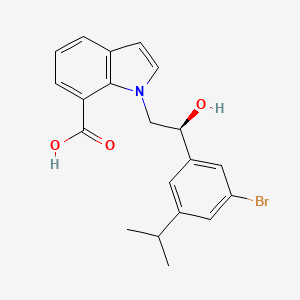
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a brominated phenyl group, an indole core, and a carboxylic acid functional group, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Isopropylation: The addition of an isopropyl group to the brominated phenyl ring, typically using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Indole Formation: The construction of the indole core through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, NaOCH3, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-5-isopropyl-phenyl)boronic acid
- 3-Bromo-2-pentanol
- (3-bromo-5-isopropylphenyl)methanol
Uniqueness
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is unique due to its specific combination of functional groups and its chiral nature. This uniqueness allows it to interact with biological targets in a specific manner, potentially leading to distinct biological activities and therapeutic effects.
Propriétés
Formule moléculaire |
C20H20BrNO3 |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
1-[(2S)-2-(3-bromo-5-propan-2-ylphenyl)-2-hydroxyethyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C20H20BrNO3/c1-12(2)14-8-15(10-16(21)9-14)18(23)11-22-7-6-13-4-3-5-17(19(13)22)20(24)25/h3-10,12,18,23H,11H2,1-2H3,(H,24,25)/t18-/m1/s1 |
Clé InChI |
WAHNWJLVTAIGPR-GOSISDBHSA-N |
SMILES isomérique |
CC(C)C1=CC(=CC(=C1)Br)[C@@H](CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)Br)C(CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


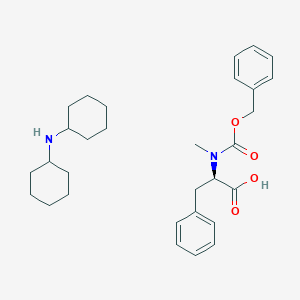

![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
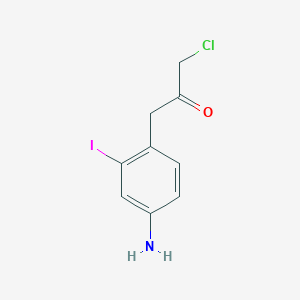
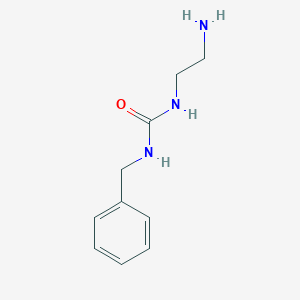
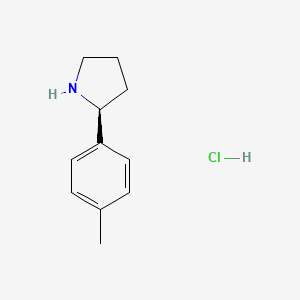


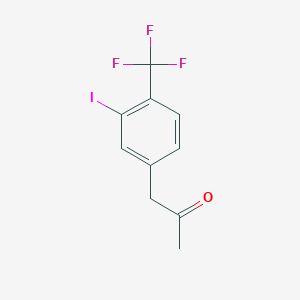


![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
